N-benzyl-N-cyclopropylazetidin-3-amine
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Overview
Description
N-benzyl-N-cyclopropylazetidin-3-amine is a chemical compound with the molecular formula C13H18N2 It is characterized by the presence of a benzyl group, a cyclopropyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-cyclopropylazetidin-3-amine typically involves the reaction of benzylamine with cyclopropylamine and azetidine under specific conditions. One common method involves the use of imine reductase enzymes to facilitate the reaction, resulting in high yields and selectivity . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-cyclopropylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzyl-N-cyclopropylazetidin-3-one, while reduction may produce this compound hydrochloride.
Scientific Research Applications
N-benzyl-N-cyclopropylazetidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-benzyl-N-cyclopropylazetidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-benzylpiperidine
- N-benzylpyrrolidine
- N-benzyl-N-cyclopropylamine
Uniqueness
N-benzyl-N-cyclopropylazetidin-3-amine is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N-benzyl-N-cyclopropylazetidin-3-amine |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15(12-6-7-12)13-8-14-9-13/h1-5,12-14H,6-10H2 |
InChI Key |
GXMSVYVYUQYAJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3CNC3 |
Origin of Product |
United States |
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